Citramalate

説明

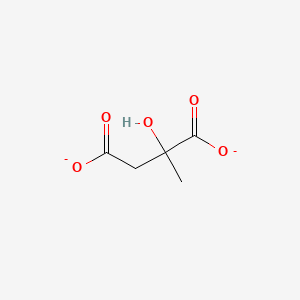

Structure

3D Structure

特性

分子式 |

C5H6O5-2 |

|---|---|

分子量 |

146.1 g/mol |

IUPAC名 |

2-hydroxy-2-methylbutanedioate |

InChI |

InChI=1S/C5H8O5/c1-5(10,4(8)9)2-3(6)7/h10H,2H2,1H3,(H,6,7)(H,8,9)/p-2 |

InChIキー |

XFTRTWQBIOMVPK-UHFFFAOYSA-L |

SMILES |

CC(CC(=O)[O-])(C(=O)[O-])O |

正規SMILES |

CC(CC(=O)[O-])(C(=O)[O-])O |

同義語 |

alpha-methylmalate citramalate citramalate, (+-)-isomer citramalate, (R)-isomer citramalate, (S)-isomer citramalic acid |

製品の起源 |

United States |

Foundational & Exploratory

Unveiling the Citramalate Pathway: A Historical and Technical Guide

A comprehensive overview of the discovery of the citramalate pathway, detailing the key experiments, quantitative data, and methodologies that have shaped our understanding of this crucial metabolic route. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper insight into the origins and mechanics of this compound metabolism.

The this compound pathway, a significant route for isoleucine biosynthesis and acetate (B1210297) assimilation in a variety of organisms, has a rich history of discovery spanning several decades. Initially identified in microorganisms, its presence and functional role have since been uncovered in plants, revealing its broader importance in metabolism. This technical guide provides an in-depth look at the historical milestones, key experimental evidence, and detailed methodologies that led to the elucidation of this pathway.

A Microbial Origin Story: The Discovery in Bacteria

The journey to understanding the this compound pathway began with studies on bacterial metabolism. For years, the canonical pathway for isoleucine biosynthesis was well-established. However, observations in certain bacteria hinted at an alternative route. The this compound pathway was first described in several bacterial strains as a means of isoleucine biosynthesis.[1][2] This pathway commences with the condensation of pyruvate (B1213749) and acetyl-CoA to form this compound, a reaction catalyzed by the enzyme this compound synthase (CMS).[1][2]

A pivotal moment in the pathway's discovery was the identification and characterization of this compound synthase. A key paper reported the cloning and overexpression of the Methanococcus jannaschii gene MJ1392, which was shown to encode (R)-citramalate synthase (CimA). This was the first definitive identification of an enzyme responsible for this reaction.[3] This discovery was significant as it distinguished it from the closely related 2-isopropylmalate synthase, which has a much lower affinity for pyruvate.[3]

Further research in bacteria like Rhodospirillum rubrum revealed another facet of this compound metabolism: the this compound cycle. This cycle was proposed as an alternative to the glyoxylate (B1226380) cycle for the assimilation of acetate, particularly in organisms lacking the key enzyme isocitrate lyase.[4][5] Key enzymes of this proposed cycle, including this compound synthase and mesaconase, were subsequently identified in R. rubrum extracts, providing strong evidence for its operation.[5]

Expanding the Realm: The this compound Pathway in Plants

For a considerable time, the this compound pathway was thought to be confined to the microbial world. However, pioneering work on apple fruit metabolism challenged this notion. The initial identification of this compound in apple extracts by Hulme laid the groundwork for future discoveries.[1][2] Building on this, Sugimoto and colleagues hypothesized the existence of a functional this compound pathway in plants that contributes to the biosynthesis of esters, which are important for fruit aroma.[1][2]

This hypothesis was confirmed through a series of elegant experiments. Microarray screening in apple ( Malus × domestica) fruit led to the discovery of a gene with high similarity to 2-isopropylmalate synthase (IPMS).[1][2] However, functional analysis of the recombinant protein revealed a substrate preference more aligned with this compound synthase.[1][2] Isotope feeding studies using 13C-labeled acetate in apple tissue further solidified the presence of the pathway, showing labeling of this compound and downstream α-ketoacids consistent with the proposed route.[1] This work demonstrated that the this compound pathway in apples contributes to the synthesis of isoleucine and both straight- and branched-chain esters, and importantly, is not subject to the same feedback inhibition as the canonical isoleucine biosynthesis pathway.[1][2]

Core Experimental Data

The following tables summarize the key quantitative data from seminal studies on the this compound pathway.

Table 1: Substrate Specificity of Recombinant MdCMS_1 from Malus × domestica

| α-Ketoacid Substrate | Relative Activity (%) |

| α-Ketobutyrate | 100 |

| Pyruvate | 85 |

| α-Ketoisovalerate | 15 |

| Glyoxylate | 10 |

| Other α-Ketoacids | < 5 |

Data adapted from endpoint DTNB assays. The highest level of activity was observed with α-ketobutyrate and pyruvate, the initial substrates in the proposed this compound pathway extension in apple.[1]

Key Experimental Protocols

The elucidation of the this compound pathway relied on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for some of the key experiments.

Identification and Cloning of (R)-Citramalate Synthase (CimA) from Methanococcus jannaschii**

Objective: To identify and characterize the gene encoding (R)-citramalate synthase.

Methodology:

-

Gene Identification: The Methanococcus jannaschii gene MJ1392 was identified through sequence homology searches with homocitrate synthase (NifV) using the blast_to_rpraze method.[3]

-

Cloning and Expression: The MJ1392 gene was cloned and overexpressed in Escherichia coli.[3]

-

Protein Purification: The resulting protein product was purified to homogeneity.[3]

-

Enzyme Assay: The activity of the purified enzyme was assayed by monitoring the condensation of pyruvate and acetyl-CoA. The formation of (R)-citramalate was confirmed.[3]

-

Product Analysis: The identity of the product as (R)-citramalate was confirmed by gas chromatography-mass spectrometry (GC-MS) of its dimethyl ester derivative. The stereospecificity was determined using a Chiraldex G-TA column, which showed that the product was (R)-citramalate.[3]

Isotope Feeding Studies in Malus × domestica (Apple) Fruit Tissue

Objective: To demonstrate the in vivo operation of the this compound pathway in apple fruit.

Methodology:

-

Tissue Preparation: Peel discs from 'Jonagold' apple fruit were used for the feeding experiments.[1]

-

Isotope Labeling: The peel discs were incubated with solutions containing either 1-[13C], 2-[13C], or 1,2-[13C2] labeled acetic acid. Methanol was added to the incubation solution to enhance the synthesis of methyl esters for easier detection.[1]

-

Metabolite Extraction and Derivatization: Metabolites were extracted from the tissue and derivatized for analysis.

-

GC-MS Analysis: The incorporation of the 13C label into various metabolites, including this compound, citraconate, isoleucine, and various esters, was analyzed by GC-MS.[1]

-

Data Analysis: The mass spectra of the metabolites were analyzed to determine the increase in molecular mass corresponding to the incorporation of the 13C label, confirming their synthesis via the this compound pathway from acetyl-CoA.[1]

Signaling Pathways and Experimental Workflows

To visually represent the key processes involved in the discovery and understanding of the this compound pathway, the following diagrams have been generated using the DOT language.

Caption: The core this compound pathway leading to the biosynthesis of isoleucine and esters.

Caption: Experimental workflow for the discovery and characterization of (R)-citramalate synthase (CimA).

Caption: Logical flow of the isotope feeding experiment in apples to confirm the this compound pathway.

References

The Role of Citramalate in Archaeal Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citramalate, a key metabolic intermediate, plays a pivotal role in the central carbon metabolism of numerous archaea, primarily serving as a crucial component of an alternative biosynthetic pathway for the essential amino acid isoleucine. This pathway, distinct from the canonical threonine-dependent route found in many bacteria and eukaryotes, highlights the metabolic plasticity of archaea and presents potential targets for antimicrobial drug development and metabolic engineering. This technical guide provides an in-depth exploration of the function of this compound in archaeal metabolism, detailing the enzymatic reactions, metabolic pathways, and experimental methodologies used to study this fascinating aspect of archaeal biochemistry.

Introduction

Archaea exhibit a remarkable diversity of metabolic pathways, often employing unique enzymes and strategies to thrive in extreme environments. One such unique metabolic feature is the prevalence of the this compound-dependent pathway for isoleucine biosynthesis. This pathway commences with the condensation of acetyl-CoA and pyruvate (B1213749) to form (R)-citramalate, a reaction catalyzed by the enzyme (R)-citramalate synthase (CimA). The discovery and characterization of this pathway have provided significant insights into the evolution of amino acid biosynthesis and the central carbon metabolism of these ancient organisms. Understanding the intricacies of this pathway is not only fundamental to our knowledge of archaeal physiology but also opens avenues for practical applications, including the development of novel antibiotics targeting this essential pathway and the engineering of microorganisms for the production of valuable chemicals.

The this compound Pathway of Isoleucine Biosynthesis

In many archaea, particularly methanogens and some halophiles, isoleucine is synthesized via a pathway that bypasses the traditional threonine-dependent route.[1][2] This alternative, the this compound pathway, utilizes central metabolic precursors, acetyl-CoA and pyruvate, to generate the isoleucine backbone.

The key steps of this pathway are as follows:

-

Condensation: Acetyl-CoA and pyruvate are condensed by (R)-citramalate synthase (CimA) to form (R)-citramalate.[3][4]

-

Conversion to 2-Ketobutyrate: (R)-citramalate is subsequently converted to 2-ketobutyrate through a series of reactions analogous to the conversion of 2-isopropylmalate in leucine (B10760876) biosynthesis, involving enzymes of the LeuCD and LeuB families.[5]

-

Isoleucine Synthesis: 2-ketobutyrate then enters the canonical isoleucine biosynthesis pathway, where it is converted to isoleucine through a series of enzymatic steps.[1]

This pathway represents a more direct route from central metabolites to isoleucine and is a significant metabolic feature in many archaeal species.[2][5]

Visualization of the this compound Pathway

The following diagram illustrates the this compound-dependent pathway for isoleucine biosynthesis and its integration with central metabolism.

Caption: The this compound-dependent pathway for isoleucine biosynthesis in archaea.

Quantitative Data on Archaeal this compound Synthase

The enzyme (R)-citramalate synthase (CimA) is the committed step in this pathway. Its kinetic properties have been characterized in the hyperthermophilic methanogen Methanococcus jannaschii.

| Archaeal Species | Enzyme | Substrate | Km (mM) | Specific Activity (μmol/min/mg) | Reference |

| Methanococcus jannaschii | (R)-Citramalate Synthase (CimA) | Pyruvate | 0.85 | 2.9 | [3] |

| Methanococcus jannaschii | (R)-Citramalate Synthase (CimA) | Acetyl-CoA | 0.14 | 2.9 | [3] |

Experimental Protocols

Purification of (R)-Citramalate Synthase from E. coli Expressing the M. jannaschii gene

This protocol is adapted from the methodology described for the purification of recombinant CimA from Methanococcus jannaschii expressed in E. coli.[3]

I. Cell Lysis and Crude Extract Preparation

-

Harvest E. coli cells expressing the recombinant CimA by centrifugation.

-

Resuspend the cell pellet (100-200 mg wet weight) in 2 mL of 0.1 M TES buffer (pH 7.5).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation to obtain the crude cell extract.

II. Ammonium (B1175870) Sulfate (B86663) Precipitation

-

To the crude extract, slowly add solid ammonium sulfate to achieve 45% saturation while stirring on ice.

-

Centrifuge to remove precipitated proteins.

-

Increase the ammonium sulfate concentration of the supernatant to 55% saturation.

-

Collect the precipitated protein, which contains CimA, by centrifugation.

-

Resuspend the pellet in a minimal volume of 0.1 M TES buffer (pH 7.5).

III. Gel Filtration Chromatography

-

Apply the resuspended pellet to a gel filtration column (e.g., Superose 6) pre-equilibrated with 0.1 M TES buffer (pH 7.5).

-

Elute the protein with the same buffer and collect fractions.

-

Assay fractions for this compound synthase activity to identify those containing purified CimA.

Enzyme Assay for (R)-Citramalate Synthase

This assay measures the production of Coenzyme A (CoA) released during the condensation of acetyl-CoA and pyruvate, as described by Howell et al. (1999).[3]

I. Reagents

-

0.1 M TES buffer, pH 7.5

-

10 mM Acetyl-CoA solution

-

10 mM Pyruvate solution

-

10 mM 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in 0.1 M Tris-HCl, pH 8.0

-

1 M Tris-HCl, pH 8.0

-

Purified enzyme solution or cell extract

II. Procedure

-

In a microcentrifuge tube, prepare a 100 µL reaction mixture containing:

-

0.1 M TES buffer (pH 7.5)

-

1 mM acetyl-CoA (final concentration)

-

1 mM pyruvate (final concentration)

-

Enzyme solution (e.g., 1-10 µL of purified enzyme or crude extract)

-

-

Prepare a blank reaction without pyruvate.

-

Incubate the reactions at the optimal temperature for the enzyme (e.g., 50°C for M. jannaschii CimA) for a set period (e.g., 1 hour), ensuring the reaction is in the linear range.

-

Stop the reaction by adding 50 µL of 10 mM DTNB solution.

-

Add 70 µL of 1 M Tris-HCl (pH 8.0) and bring the total volume to 0.9 mL with distilled water.

-

Measure the absorbance at 412 nm. The absorbance is proportional to the amount of CoA produced.

-

Calculate the specific activity using the molar extinction coefficient of the DTNB-CoA adduct.

Visualization of Experimental Workflow

The following diagram outlines the workflow for the purification and assay of (R)-citramalate synthase.

Caption: Workflow for the purification and activity assay of (R)-citramalate synthase.

Implications for Drug Development

The essentiality of the isoleucine biosynthesis pathway for many archaea, coupled with the absence of the this compound-dependent route in humans, makes the enzymes of this pathway, particularly this compound synthase, attractive targets for the development of novel antimicrobial agents. Inhibitors designed to specifically target archaeal CimA could potentially be effective against pathogenic archaea or could be used to modulate the archaeal populations in various environments, such as the human gut. Further research into the structure and mechanism of archaeal this compound synthases will be crucial for the rational design of such inhibitors.

Conclusion

This compound metabolism is a cornerstone of the central carbon metabolism in a significant number of archaeal species, primarily through its role in the alternative pathway for isoleucine biosynthesis. The key enzyme, (R)-citramalate synthase, represents a fascinating example of the metabolic diversity found in archaea. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate this important area of archaeal biochemistry, with the potential for significant advancements in both fundamental science and applied microbiology.

References

- 1. researchgate.net [researchgate.net]

- 2. Elucidation of an Alternate Isoleucine Biosynthesis Pathway in Geobacter sulfurreducens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (R)-Citramalate Synthase in Methanogenic Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (R)-citramalate synthase in methanogenic archaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Directed Evolution of Methanococcus jannaschii this compound Synthase for Biosynthesis of 1-Propanol and 1-Butanol by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Citramalate Biosynthesis in Methanogenic Archaea: Pathway, Enzymes, and Applications

Executive Summary

Methanogenic archaea, critical players in anaerobic ecosystems and biogas production, possess unique metabolic pathways that distinguish them from bacteria and eukaryotes. One such pathway is an alternative route for isoleucine biosynthesis that proceeds via the intermediate, (R)-citramalate. This pathway circumvents the canonical threonine-dependent route and is initiated by the enzyme (R)-citramalate synthase (CimA), which catalyzes the condensation of pyruvate (B1213749) and acetyl-CoA. This technical guide provides an in-depth exploration of this pathway, detailing the enzymatic reaction, its metabolic context, regulation, and the experimental protocols used for its characterization. Furthermore, it highlights the application of the key archaeal enzyme, CimA, in metabolic engineering for the production of valuable biofuels and chemicals.

The Core Pathway: An Alternative Route to Isoleucine

In many species of methanogenic archaea, the biosynthesis of isoleucine does not follow the classical threonine-dependent pathway found in many bacteria and plants.[1] Instead, these organisms utilize a pathway that begins with the formation of (R)-citramalate.[1][2] The discovery of this pathway was facilitated by the identification and characterization of the gene cimA (MJ1392) from the methanogen Methanococcus jannaschii (now reclassified as Methanocaldococcus jannaschii).[1][3]

The cornerstone of this pathway is the enzyme (R)-citramalate synthase (CimA), which catalyzes the condensation of two central metabolites: pyruvate and acetyl coenzyme A (acetyl-CoA), to form (R)-citramalate.[1][2] This reaction represents the first committed step, channeling carbon from central metabolism toward isoleucine.

Biochemical Characterization of (R)-Citramalate Synthase (CimA)

The enzyme from M. jannaschii, CimA, has been heterologously expressed in Escherichia coli and purified for detailed biochemical analysis.[1][2] It is a homolog of homocitrate synthase (NifV) and 2-isopropylmalate synthase (LeuA).[1][4]

Kinetic Properties

The purified CimA from M. jannaschii exhibits robust activity and specific substrate affinities. The enzyme is highly specific for pyruvate and acetyl-CoA. It shows no detectable activity with other α-keto acids such as α-ketoglutarate or α-ketoisovalerate, distinguishing it from related enzymes like 2-isopropylmalate synthase.[1]

Table 1: Kinetic Parameters of Wild-Type CimA from M. jannaschii

| Parameter | Value | Reference |

|---|---|---|

| Specific Activity | 2.9 µmol/min/mg | [1] |

| Km (Pyruvate) | 0.85 mM | [1] |

| Km (Acetyl-CoA) | 0.14 mM |[1] |

The Full Isoleucine Biosynthesis Pathway

(R)-citramalate is subsequently converted to 2-ketobutyrate, the direct precursor for isoleucine biosynthesis. This conversion is catalyzed by enzymes analogous to those in the leucine (B10760876) biosynthesis pathway, specifically 3-isopropylmalate dehydratase (LeuCD) and 3-isopropylmalate dehydrogenase (LeuB).[4] This establishes a direct, threonine-independent route from central carbon metabolism to isoleucine.[4][5]

Regulation of this compound Synthase

Like many amino acid biosynthesis pathways, the this compound pathway is subject to feedback regulation. The activity of the wild-type CimA enzyme is inhibited by the end-product, L-isoleucine.[6] This regulatory mechanism is crucial for maintaining cellular homeostasis. However, for biotechnological applications, this feedback inhibition can be a limiting factor. Directed evolution studies have successfully generated CimA variants (e.g., CimA3.7) that are not only more active at moderate temperatures but are also insensitive to isoleucine feedback inhibition.[6][7]

Experimental Protocols

The characterization of the this compound biosynthesis pathway has relied on a combination of genetic, biochemical, and analytical techniques.

Overall Experimental Workflow

The general process for identifying and characterizing the archaeal CimA enzyme involves cloning the candidate gene from methanogen genomic DNA, expressing it in a host like E. coli, purifying the resulting protein, and performing enzyme assays coupled with product verification.

Protocol: Gene Cloning and Heterologous Expression

This protocol is based on the methods used for the M. jannaschii cimA gene.[1]

-

Gene Amplification: The cimA gene (e.g., MJ1392) is amplified from the methanogen's genomic DNA using PCR with primers containing appropriate restriction sites (e.g., NdeI and BamHI).

-

Vector Ligation: The PCR product and an expression vector (e.g., pT7-7) are digested with the corresponding restriction enzymes. The digested gene is then ligated into the vector.

-

Transformation: The recombinant plasmid is transformed into a suitable E. coli expression host strain, such as BL21(DE3).

-

Culture Growth: Transformed cells are grown in LB medium containing the appropriate antibiotic (e.g., ampicillin) at 30°C to an OD₆₀₀ of approximately 1.0.

-

Induction: Protein expression is induced by adding isopropyl-β-d-thiogalactopyranoside (IPTG) to the culture, followed by further incubation.

Protocol: this compound Synthase Activity Assay

This assay measures the production of Coenzyme A (CoA) using 5,5′-dithio-bis(2-nitrobenzoic acid) (DTNB), which reacts with the free sulfhydryl group of CoA to produce a yellow-colored compound that absorbs at 412 nm.[1][4]

-

Reaction Mixture: Prepare a 100 µL reaction mixture in a suitable buffer (e.g., 0.1 M TES, pH 7.5).

-

Add Substrates: Add acetyl-CoA (to 1 mM) and pyruvate (to 1 mM) to the mixture.

-

Initiate Reaction: Start the reaction by adding the purified CimA enzyme or cell extract.

-

Incubation: Incubate the reaction at the desired temperature (e.g., 50°C for the thermophilic enzyme from M. jannaschii) for a set period (e.g., 60 minutes) during which the reaction is linear.

-

Quenching and Detection: Stop the reaction and add 50 µL of 10 mM DTNB in 0.1 M Tris-HCl (pH 8.0). Bring the total volume to 0.9 mL with buffer and water.

-

Measurement: Measure the absorbance at 412 nm. The amount of CoA produced is calculated using the molar extinction coefficient of the DTNB-CoA adduct.

Protocol: Product Identification by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is used to confirm the identity and stereospecificity of the this compound product.[1]

-

Derivatization: The this compound product in the reaction mixture is converted to its more volatile dimethyl ester derivative.

-

GC-MS Analysis: The derivatized sample is injected into a GC-MS system.

-

Chiral Column: To determine the stereochemistry ((R)- or (S)-citramalate), a chiral column (e.g., Chiraldex G-TA) is used, which separates the different stereoisomers.

-

Data Analysis: The retention time and mass spectrum of the product are compared with those of authentic (R)- and (S)-citramalate standards. For M. jannaschii CimA, the product is confirmed to be (R)-citramalate.[1]

Applications in Biotechnology and Drug Development

The discovery of the archaeal this compound pathway and the robust nature of the CimA enzyme have significant implications for metabolic engineering and potentially for drug discovery.

Metabolic Engineering for Biofuel and Chemical Production

The this compound pathway provides a direct route to 2-ketobutyrate, a precursor for valuable chemicals like 1-propanol (B7761284) and 1-butanol.[4][6] By expressing the archaeal cimA gene along with other pathway enzymes in an industrial host like E. coli, production of these biofuels has been demonstrated.[7][8] Furthermore, engineered E. coli strains expressing a thermostable variant of M. jannaschii CimA have been used to produce this compound itself at very high titers, which can serve as a platform chemical for producing polymers like methylmethacrylate (Perspex).[9][10]

Table 2: Performance of Engineered E. coli Strains for this compound and Biofuel Production

| Product | Key Archaeal Enzyme | Host Strain Modifications | Titer | Yield / Productivity | Reference |

|---|---|---|---|---|---|

| 1-Propanol | CimA3.7 (M. jannaschii variant) | Overexpression of KivD, ADH | ~2.7 g/L | - | [11] |

| 1-Butanol | CimA3.7 (M. jannaschii variant) | Overexpression of KivD, ADH | ~0.4 g/L | - | [11] |

| this compound | CimA3.7 (M. jannaschii variant) | ΔldhA, ΔpflB | 82 g/L | 1.85 g/L/h |[9][10] |

Potential for Drug Development

Since the this compound-dependent isoleucine pathway is not found in humans, the enzymes unique to this pathway, particularly this compound synthase, represent potential targets for the development of novel antimicrobial agents. Inhibiting this pathway could selectively target methanogens or other microorganisms that rely on it for survival, which may be relevant in contexts such as modulating gut microbiome activity or controlling methanogenesis in ruminants. This area, however, remains largely unexplored and requires further investigation.

References

- 1. (R)-Citramalate Synthase in Methanogenic Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (R)-citramalate synthase in methanogenic archaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. journals.asm.org [journals.asm.org]

- 5. journals.asm.org [journals.asm.org]

- 6. journals.asm.org [journals.asm.org]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. Efficient bio-production of this compound using an engineered Escherichia coli strain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficient bio-production of this compound using an engineered Escherichia coli strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Directed Evolution of Methanococcus jannaschii this compound Synthase for Biosynthesis of 1-Propanol and 1-Butanol by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

The Function of Citramalate in Plant Secondary Metabolism: A Technical Guide

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Functions of Citramalate in Plant Secondary Metabolism.

Introduction

This compound, a five-carbon dicarboxylic acid, has emerged as a significant intermediate in specialized metabolic pathways in plants. Historically identified in microorganisms as a key player in an alternative isoleucine biosynthesis route, its role in plant secondary metabolism has been elucidated more recently. This technical guide provides a comprehensive overview of the function of this compound, focusing on its biosynthesis, its role as a precursor to volatile secondary metabolites, and the experimental methodologies used to study its pathway. The primary documented function of this compound in plant secondary metabolism is to serve as a key intermediate in a feedback-insensitive pathway for the biosynthesis of isoleucine, which is a direct precursor for a variety of volatile esters that contribute to the aroma and flavor of fruits.

Core Function: A Bypass for the Production of Isoleucine and Volatile Esters

In plants, the biosynthesis of the branched-chain amino acid isoleucine traditionally proceeds from threonine, catalyzed by threonine deaminase. This enzyme is subject to feedback inhibition by isoleucine, thus regulating its own production. However, in certain plant tissues, such as ripening apple fruit, a this compound-dependent pathway provides an alternative route to isoleucine biosynthesis that circumvents this feedback regulation.[1][2] This alternative pathway allows for the sustained and high-level production of isoleucine, which is then converted into a range of secondary metabolites, most notably branched-chain esters that are crucial for fruit aroma.[1][3]

The key enzyme in this pathway is This compound Synthase (CMS) , which catalyzes the condensation of pyruvate (B1213749) and acetyl-CoA to form (S)-citramalate.[1] This enzyme is closely related to 2-isopropylmalate synthase (IPMS), an enzyme involved in leucine (B10760876) biosynthesis. However, plant CMS has distinct substrate preferences and, critically, lacks the regulatory domain that makes IPMS sensitive to feedback inhibition.[1] The discovery of this pathway in apple (Malus × domestica) has provided a molecular explanation for the high accumulation of isoleucine-derived esters during ripening.[1]

While the role of this compound in the biosynthesis of volatile esters is well-documented in apple, its function as a direct precursor to other major classes of plant secondary metabolites, such as alkaloids and terpenoids, is not currently established in scientific literature. Similarly, there is no direct evidence to date implicating this compound or its biosynthetic pathway in plant defense signaling cascades like the jasmonate or salicylate (B1505791) pathways. Research on tricarboxylic acid cycle intermediates, such as citrate, has shown they can play a role in priming plant defenses, but a similar role for this compound has not been demonstrated.[4]

Quantitative Data

The accumulation of this compound and the kinetic properties of its synthesizing enzyme, this compound synthase, have been quantified in apple fruit. This data is crucial for understanding the metabolic flux through this pathway.

Table 1: this compound Concentration in Apple Tissues

| Plant Tissue | Developmental Stage | This compound Concentration (mg/100g wet weight) | Reference |

| Apple Peel (cv. Toki) | Ripe | 36.5 ± 1.21 | [5] |

| Apple Peel (cv. Tsugaru) | Ripe | 10.5 ± 2.12 | [5] |

| Apple Peel (cv. Sun-Tsugaru) | Ripe | 8.74 ± 5.87 | [5] |

| Apple Fruit Flesh (cv. Toki) | Ripe | 0.922 ± 0.066 | [5] |

| Apple Fruit Flesh (cv. Tsugaru) | Ripe | 0.522 ± 0.141 | [5] |

| Apple Fruit Flesh (cv. Sun-Tsugaru) | Ripe | 0.292 ± 0.114 | [5] |

| Apple Fruit (cv. Jonagold) | Unripe | Very low | [1] |

| Apple Fruit (cv. Jonagold) | Ripening | ~120-fold increase | [1] |

Table 2: Kinetic Properties of Malus × domestica this compound Synthase 1 (MdCMS_1)

| Substrate | Km (µM) | Vmax (µmol·min⁻¹·g⁻¹) | Reference |

| Pyruvate | 2446 | - | [1] |

| Acetyl-CoA (with Pyruvate) | 137 | - | [1] |

| α-ketobutyrate | 213 | - | [1] |

| Acetyl-CoA (with α-ketobutyrate) | 266 | - | [1] |

Experimental Protocols

The elucidation of the this compound pathway has been made possible through a combination of molecular, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Protocol 1: this compound Synthase (CMS) Activity Assay

This protocol is adapted from methods used for assaying this compound synthase from various organisms and is suitable for purified or partially purified enzyme preparations from plant extracts.[1][6]

Materials:

-

TES buffer (0.1 M, pH 7.5)

-

MgCl₂ (5 mM)

-

Pyruvate (1 mM)

-

Acetyl-CoA (1 mM)

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution (10 mM in 0.1 M Tris-HCl, pH 8.0)

-

Enzyme preparation (e.g., purified recombinant protein or plant tissue extract)

-

Microplate reader or spectrophotometer capable of measuring absorbance at 412 nm

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube or a microplate well by combining:

-

TES buffer (to final volume of 150 µl)

-

MgCl₂ (to final concentration of 5 mM)

-

Pyruvate (to final concentration of 1 mM)

-

Acetyl-CoA (to final concentration of 1 mM)

-

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding the enzyme preparation (e.g., 0.1 µM purified protein).

-

Incubate the reaction at the chosen temperature for a set period (e.g., 60 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction and measure the released Coenzyme A (CoA) by adding 50 µl of DTNB solution.

-

Measure the absorbance at 412 nm. The appearance of the yellow-colored 2-nitro-5-thiobenzoate anion is proportional to the amount of free CoA released.

-

Calculate the enzyme activity based on a standard curve generated with known concentrations of CoA or 2-mercaptoethanol.

Protocol 2: Transient Expression of this compound Synthase in Nicotiana benthamiana

This method is used to rapidly assess the in vivo activity of a candidate this compound synthase gene.

Materials:

-

Agrobacterium tumefaciens strain (e.g., GV3101) harboring a plant expression vector with the CMS gene of interest.

-

Healthy, 4-6 week old Nicotiana benthamiana plants.

-

Infiltration medium: 10 mM MES (pH 5.6), 10 mM MgCl₂, 150 µM acetosyringone.

-

Needleless syringe (1 mL).

Procedure:

-

Grow a culture of the Agrobacterium strain containing the CMS expression construct overnight in LB medium with appropriate antibiotics.

-

Pellet the bacteria by centrifugation and resuspend in the infiltration medium to an OD₆₀₀ of 0.5-1.0.

-

Incubate the bacterial suspension at room temperature for 2-4 hours to induce vir gene expression.

-

Using a needleless syringe, gently infiltrate the abaxial side of a young, fully expanded leaf of a N. benthamiana plant with the Agrobacterium suspension.

-

After 3-5 days, harvest the infiltrated leaf tissue.

-

Extract metabolites from the tissue and analyze for the presence and quantity of this compound using LC-MS or GC-MS. An uninfiltrated leaf or a leaf infiltrated with an empty vector control should be used for comparison.

Protocol 3: Generalized ¹³C-Acetate Feeding of Fruit Tissue

This protocol outlines a general procedure for tracing the metabolic fate of precursors into secondary metabolites in fruit explants, based on the methodology described for apple fruit.[1]

Materials:

-

Fresh, ripe fruit tissue (e.g., peel discs).

-

Incubation buffer (e.g., a buffered nutrient solution).

-

¹³C-labeled sodium acetate (B1210297) (e.g., [1-¹³C]acetate, [2-¹³C]acetate, or [1,2-¹³C₂]acetate).

-

Gas-tight incubation chamber.

-

GC-MS or LC-MS for metabolite analysis.

Procedure:

-

Prepare thin slices or discs of the fruit tissue to maximize surface area for uptake.

-

Place the tissue in a petri dish or other suitable container with the incubation buffer.

-

Add the ¹³C-labeled acetate to the buffer to a final concentration typically in the millimolar range.

-

Place the container in a gas-tight chamber and incubate for a defined period (e.g., several hours to 24 hours) under controlled light and temperature conditions.

-

During or after the incubation, collect and analyze both the soluble metabolites from the tissue and any volatile compounds released into the headspace of the chamber.

-

For soluble metabolites, quench the tissue in liquid nitrogen, extract with a suitable solvent (e.g., methanol/chloroform/water), and analyze by LC-MS or derivatized GC-MS.

-

For volatile compounds, sample the headspace using a gas-tight syringe or a solid-phase microextraction (SPME) fiber and analyze by GC-MS.

-

Analyze the mass spectra of the target metabolites (e.g., this compound, isoleucine, esters) to determine the incorporation of the ¹³C label by observing the shift in the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Signaling Pathways and Logical Relationships

The significance of the this compound pathway lies in its ability to bypass the feedback-regulated steps of the canonical isoleucine biosynthesis pathway. This logical relationship ensures a continuous supply of precursors for secondary metabolite production, even when the end-product, isoleucine, accumulates to high levels.

Figure 1: Metabolic pathway illustrating the role of this compound as a bypass to the feedback-regulated synthesis of isoleucine, a precursor for volatile esters.

Figure 2: Experimental workflow for the discovery and characterization of the this compound pathway in plant secondary metabolism.

Conclusion

The discovery of the this compound pathway in plants represents a significant advancement in our understanding of the regulation and biosynthesis of secondary metabolites, particularly those contributing to fruit aroma. This feedback-insensitive bypass for isoleucine production highlights the metabolic plasticity of plants to meet the demands of specialized metabolite synthesis. For researchers in drug development and crop improvement, understanding and potentially manipulating this pathway could offer novel strategies for enhancing desirable flavor and aroma profiles or for producing valuable branched-chain compounds. Future research may yet uncover a broader role for this compound in other plant species and metabolic contexts.

References

- 1. pnas.org [pnas.org]

- 2. Isoleucine Binding and Regulation of and Threonine Dehydratase (IlvA) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] this compound synthase yields a biosynthetic pathway for isoleucine and straight- and branched-chain ester formation in ripening apple fruit | Semantic Scholar [semanticscholar.org]

- 4. Frontiers | Tricarboxylates Induce Defense Priming Against Bacteria in Arabidopsis thaliana [frontiersin.org]

- 5. sciencedaily.com [sciencedaily.com]

- 6. Directed Evolution of Methanococcus jannaschii this compound Synthase for Biosynthesis of 1-Propanol and 1-Butanol by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

citramalate pathway in ripening fruits and ester formation

An In-depth Technical Guide on the Citramalate Pathway in Ripening Fruits and its Role in Ester Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aroma of ripening fruit is a complex bouquet of volatile organic compounds, with esters being major contributors to the characteristic "fruity" and "floral" notes. The biosynthesis of these esters, particularly those with branched-chain structures, is intrinsically linked to amino acid metabolism. A significant advancement in understanding this process has been the elucidation of the this compound pathway, an alternative route for the synthesis of isoleucine and, consequently, branched-chain ester precursors. This pathway, first described in microorganisms, has been shown to be active and crucial in the ripening of certain fruits, most notably apples.[1][2] This technical guide provides a comprehensive overview of the this compound pathway, its role in fruit ripening and ester formation, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The this compound Pathway: A Bypass to Branched-Chain Ester Precursors

In plants, the conventional pathway for isoleucine biosynthesis begins with threonine and is subject to feedback inhibition by isoleucine itself. This regulatory mechanism would typically limit the production of isoleucine and its derived esters during ripening. However, the this compound pathway provides a workaround.

The key enzyme in this pathway is This compound synthase (CMS) . It catalyzes the condensation of pyruvate (B1213749) and acetyl-CoA to form (S)-citramalate.[1][3] This reaction initiates a sequence that ultimately yields α-keto-β-methylvalerate, the direct precursor of isoleucine. A crucial characteristic of the this compound synthase found in ripening apples (Malus domestica) is its insensitivity to feedback inhibition by branched-chain amino acids.[1][2] This lack of regulation allows for the sustained and elevated production of isoleucine and, subsequently, branched-chain esters, even as these compounds accumulate during ripening.

The this compound pathway is particularly important for the synthesis of 2-methylbutanol- and 2-methylbutanoate-derived (2MB) esters, as well as 1-propanol- and propanoate-derived (PROP) esters, which are significant contributors to apple aroma.[1][2]

Signaling Pathway of this compound Metabolism and Ester Formation

Quantitative Data

The activation of the this compound pathway during fruit ripening leads to significant changes in the concentrations of key metabolites.

Table 1: this compound and Isoleucine Content in Ripening Apples

| Fruit/Cultivar | Ripening Stage | This compound Content (mg/100g wet weight) | Isoleucine Content (µg/g dry weight) | Reference |

| 'Jonagold' Apple | Unripe | Very low | - | [1][2] |

| 'Jonagold' Apple | Ripening | ~120-fold increase | >20-fold increase | [4][5] |

| 'Toki' Apple | Ripe | 0.922 ± 0.066 (fruit) | - | |

| 'Tsugaru' Apple | Ripe | 0.522 ± 0.141 (fruit) | - | |

| 'Sun-Tsugaru' Apple | Ripe | 0.292 ± 0.114 (fruit) | - | |

| 'Lodel' Apple | Ripe | - | 954.24 ± 47.62 | [6][7][8] |

| 'Alva' Apple | Ripe | - | 998.13 ± 49.91 | [6][7] |

Table 2: Branched-Chain Ester Production in Ripening Banana

While the direct involvement of the this compound pathway in bananas has not been definitively established, the production of branched-chain esters increases significantly during ripening, suggesting a robust precursor supply.

| Ripening Stage | Ester Precursor Fed | Net Ester Formation (nmol·g⁻¹·h⁻¹) | Reference |

| Pre-climacteric | 3-methyl-1-butanol | 0.8 ± 0.2 (peel), 1.2 ± 0.3 (pulp) | [9] |

| Ethylene Peak | 3-methyl-1-butanol | 2.5 ± 0.5 (peel), 3.5 ± 0.6 (pulp) | [9] |

| Ester Production Maximum | 3-methyl-1-butanol | 5.2 ± 0.8 (peel), 7.8 ± 1.1 (pulp) | [9] |

| Pre-climacteric | 1-butanol | 0.5 ± 0.1 (peel), 0.7 ± 0.2 (pulp) | [9] |

| Ethylene Peak | 1-butanol | 1.5 ± 0.3 (peel), 2.1 ± 0.4 (pulp) | [9] |

| Ester Production Maximum | 1-butanol | 3.1 ± 0.6 (peel), 4.5 ± 0.7 (pulp) | [9] |

Experimental Protocols

Analysis of this compound by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This protocol is adapted from the methodology used for the analysis of this compound in apple tissues.

a. Sample Preparation (Apple Peel)

-

Homogenize apple peel with water in a 1:2 (w/v) ratio.

-

Centrifuge the homogenate at 3,500 rpm for 15 minutes.

-

Collect the supernatant and centrifuge again at 12,000 rpm for 15 minutes at 4°C.

-

The resulting supernatant can be directly used for analysis or stored at -80°C.

b. UPLC-MS/MS System and Conditions

-

Chromatography System: Waters Acquity UPLC system

-

Mass Spectrometer: Waters Quattro Premier XE

-

Column: InertSustain C18 (150 mm × 2.1 mm i.d., 3 μm)

-

Column Temperature: 40°C

-

Mobile Phase A: 0.05% formic acid in water

-

Mobile Phase B: 0.05% formic acid in acetonitrile

-

Gradient:

-

0-30 min: 85% A

-

30.01-40 min: 80% A

-

40.01-74 min: 70% A

-

-

Flow Rate: 0.3 mL/min

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Data Acquisition: Multiple Reaction Monitoring (MRM) mode. Specific transitions for this compound should be determined using a standard.

Analysis of Volatile Esters by Headspace Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This is a general protocol for the analysis of volatile esters from fruit tissues.

a. Sample Preparation

-

Weigh a known amount of homogenized fruit tissue (e.g., 2-5 g) into a headspace vial.

-

Add a saturated solution of NaCl to inhibit enzymatic activity and improve the release of volatiles.

-

Seal the vial tightly with a PTFE/silicone septum.

b. HS-SPME

-

Equilibrate the sample at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) with agitation.

-

Expose a SPME fiber (e.g., PDMS/DVB) to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

c. GC-MS System and Conditions

-

Gas Chromatograph: Agilent 7890B or similar

-

Mass Spectrometer: Agilent 5977A or similar

-

Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent

-

Injection: Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) for a few minutes in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp 1: Increase to 150°C at 5°C/minute

-

Ramp 2: Increase to 250°C at 15°C/minute, hold for 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 35-350

This compound Synthase Enzyme Assay

This colorimetric assay measures the activity of this compound synthase by quantifying the release of Coenzyme A (CoA).

a. Reagents

-

TES buffer (0.1 M, pH 7.5)

-

MgCl₂ (5 mM)

-

Acetyl-CoA (1 mM)

-

Pyruvate (1 mM)

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution (0.56 mM in 78 mM Tris-HCl, pH 8.0)

-

Partially purified enzyme extract

b. Procedure

-

Prepare a reaction mixture containing TES buffer, MgCl₂, acetyl-CoA, and pyruvate.

-

Initiate the reaction by adding the enzyme extract.

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).

-

At regular time intervals, take aliquots of the reaction mixture and add them to the DTNB solution.

-

Measure the absorbance at 412 nm. The increase in absorbance is proportional to the amount of CoA released, and thus to the this compound synthase activity.

Visualizations

Experimental Workflow for Metabolite Analysis

The this compound Pathway in Other Fruits

While the this compound pathway is well-characterized in apples, its prevalence in other fruits is an active area of research.

-

Pitaya (Hylocereus spp.): Studies have shown that citramalic acid is a major organic acid in the early stages of pitaya fruit development. The expression of genes encoding enzymes similar to isopropylmalate synthase (the evolutionary precursor to this compound synthase) correlates with citramalic acid content, suggesting a functional this compound pathway in this fruit.

-

Banana (Musa spp.): Bananas are known for their prolific production of branched-chain esters during ripening. While the direct involvement of the this compound pathway has not been confirmed, the significant increase in these esters points to a need for a substantial and sustained supply of precursors like isoleucine. Future research may reveal if a this compound-like pathway is active in bananas to meet this demand.[9][10]

-

Strawberry (Fragaria × ananassa): The aroma of strawberries is rich in esters derived from branched-chain amino acids. Feeding studies have shown that supplying isoleucine to strawberries enhances the production of 2-methylbutanoate and 2-methylbutyl esters.[11] This indicates that the downstream pathways for ester synthesis are active and that precursor availability is a limiting factor, a scenario where a this compound pathway could play a significant role.

Conclusion and Future Directions

The discovery of the this compound pathway in ripening fruits has significantly advanced our understanding of the biosynthesis of important aroma compounds. This alternative, feedback-insensitive route to isoleucine and branched-chain ester precursors explains the high levels of these compounds in fruits like apples. For researchers and professionals in food science and biotechnology, understanding and potentially manipulating this pathway could lead to new strategies for enhancing fruit flavor and quality. For those in drug development, the enzymes of this pathway could represent novel targets, although this application is more speculative.

Future research should focus on:

-

Screening a wider variety of fruits for the presence and activity of the this compound pathway.

-

Detailed characterization of this compound synthase and other key enzymes in different fruit species.

-

Investigating the transcriptional and hormonal regulation of the this compound pathway during fruit ripening.

-

Exploring the potential to modulate this pathway through breeding or biotechnological approaches to improve fruit aroma profiles.

References

- 1. Directed Evolution of Methanococcus jannaschii this compound Synthase for Biosynthesis of 1-Propanol and 1-Butanol by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Efficient bio-production of this compound using an engineered Escherichia coli strain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. A Preliminary Study on the Qualitative and Quantitative Changes of Amino Acids in Whole Apple, Apple Peel, and Flesh Samples Grown in Lithuania - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. hort [journals.ashs.org]

- 10. researchgate.net [researchgate.net]

- 11. Biosynthesis of strawberry aroma compounds through amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Novel Metabolic Pathway: Discovery and Characterization of Citramalate Synthase in Aspergillus niger

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The filamentous fungus Aspergillus niger, a workhorse of industrial biotechnology, has long been recognized for its prolific production of organic acids. Recent investigations into the metabolic fate of itaconic acid have led to the significant discovery of a previously uncharacterized pathway for citramalate biosynthesis. This discovery was spearheaded by transcriptome analysis, which identified a putative this compound synthase gene within a novel biosynthetic gene cluster. Subsequent overexpression of this synthase and a co-clustered organic acid transporter confirmed the production of this compound, revealing a new dimension of the metabolic versatility of A. niger. This technical guide provides a comprehensive overview of the discovery, the key experimental methodologies employed, and the proposed metabolic context of this compound synthase in Aspergillus niger. While detailed kinetic characterization of the A. niger specific enzyme is not yet available in the public domain, this guide consolidates the existing knowledge to serve as a foundational resource for further research and potential applications in metabolic engineering and drug development.

Introduction

Aspergillus niger is a key microorganism in the industrial production of enzymes and organic acids, most notably citric acid.[1] Its metabolic plasticity and robust fermentation capabilities have made it a subject of intense study for metabolic engineering to produce a variety of valuable chemicals.[1] Itaconic acid, a C5-dicarboxylic acid, is another important bio-based chemical, and efforts to produce it heterologously in A. niger have led to unexpected discoveries about the fungus's metabolic pathways.[2][3] One such discovery is the identification of a pathway for the biodegradation of itaconic acid, with citramalic acid (CM) as the end product.[1] This finding was pivotal, as it led to the identification of a novel this compound biosynthesis pathway in A. niger.

This guide details the scientific journey of this discovery, focusing on the technical aspects of the research, including the experimental protocols and the data that led to the identification and confirmation of this compound synthase activity in A. niger.

The Discovery of a this compound Biosynthesis Pathway

The journey to discovering this compound synthase in A. niger began with an observation of metabolic rewiring in strains engineered for heterologous production of itaconic acid.[1] Researchers noticed a decline in itaconic acid titers over time, accompanied by the appearance of an unidentified compound in HPLC analyses.[1] This led to the hypothesis that A. niger possesses a pathway for itaconic acid biodegradation.

Identification of this compound as the End Product

Through detailed High-Performance Liquid Chromatography (HPLC) analysis, the unidentified compound accumulating in the fermentation broth was confirmed to be this compound.[1] This was a critical first step, providing a tangible product to trace back to its biosynthetic origins.

Transcriptome Analysis Reveals a Putative Gene Cluster

To identify the genes involved in this compound biosynthesis, a transcriptome analysis was performed, comparing itaconic acid-producing strains with wild-type A. niger.[1] This powerful technique allows for a global view of gene expression changes under specific conditions. The analysis revealed a previously unknown biosynthetic gene cluster that was significantly upregulated in the presence of itaconic acid.[1] Within this cluster, a gene encoding a putative this compound synthase was identified.

Confirmation through Overexpression

To functionally validate the identified gene cluster, the putative this compound synthase gene and a genomically clustered organic acid transporter gene were overexpressed in A. niger.[1] This resulted in the bioproduction of this compound, confirming the role of this newly discovered gene cluster in this compound biosynthesis.[1] Furthermore, knocking out the itaconic acid biodegradation pathway ceased the production of this compound, solidifying the link between the two pathways.[1]

Quantitative Data

As of the latest available research, specific kinetic parameters (e.g., Km, Vmax, kcat) for the purified this compound synthase from Aspergillus niger have not been published. The research has primarily focused on the genetic identification and qualitative confirmation of its function. The following table summarizes the key findings that led to the discovery.

| Observation | Method | Result | Reference |

| Unidentified compound in itaconic acid fermentation | HPLC | Peak corresponding to this compound identified | [1] |

| Identification of responsible genes | Transcriptome Analysis | Upregulation of a novel biosynthetic gene cluster containing a putative this compound synthase | [1] |

| Functional confirmation | Gene Overexpression | Overexpression of the putative this compound synthase and a clustered transporter led to this compound production | [1] |

| Pathway confirmation | Gene Knockout | Knockout of the itaconic acid biodegradation pathway ceased this compound production | [1] |

Experimental Protocols

The following sections detail the methodologies that were instrumental in the discovery and confirmation of the this compound biosynthesis pathway in A. niger.

Fungal Strains and Fermentation Conditions

-

Strains: Aspergillus niger wild-type and genetically engineered strains (e.g., itaconic acid producing strains, overexpression strains, and knockout strains).

-

Media: Standard fungal growth media such as Czapek-Dox or specific fermentation media optimized for organic acid production. The carbon source would typically be glucose or sucrose.

-

Culture Conditions: Submerged fermentation in shake flasks or bioreactors at a controlled temperature (e.g., 30°C) and agitation.

High-Performance Liquid Chromatography (HPLC) for Organic Acid Analysis

-

Objective: To identify and quantify organic acids (itaconic acid, citramalic acid, citric acid, etc.) in the fermentation broth.

-

Sample Preparation: The fermentation broth is centrifuged to remove fungal biomass, and the supernatant is filtered through a 0.2 µm filter.

-

Chromatographic System: A typical HPLC system would consist of a pump, an autosampler, a column oven, and a detector (e.g., UV-Vis or Refractive Index).

-

Column: A column suitable for organic acid separation, such as an ion-exclusion column (e.g., IC-Pak Ion-Exclusion 7µm, 7.8 x 300 mm).[4][5]

-

Mobile Phase: An acidic mobile phase, such as a dilute solution of sulfuric acid (e.g., 0.001N H2SO4), is used for isocratic elution.[4][5]

-

Detection: Organic acids are typically detected by UV absorbance at a low wavelength (e.g., 210 nm).[5][6]

-

Quantification: The concentration of each organic acid is determined by comparing its peak area to a standard curve generated from known concentrations of the pure compound.

Transcriptome Analysis (RNA-Seq)

-

Objective: To identify genes that are differentially expressed in itaconic acid-producing A. niger strains compared to the wild-type.

-

RNA Extraction: Fungal mycelium is harvested from the fermentation broth at specific time points. Total RNA is then extracted using a suitable kit or protocol (e.g., Trizol-based methods).

-

Library Preparation: The extracted RNA is used to construct a cDNA library for sequencing. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.

-

Sequencing: The prepared library is sequenced using a high-throughput sequencing platform (e.g., Illumina).

-

Data Analysis: The raw sequencing reads are processed to remove low-quality reads and adapters. The clean reads are then mapped to the A. niger reference genome. The number of reads mapping to each gene is counted, and this information is used to determine the gene expression levels. Differential expression analysis is then performed to identify genes that are significantly up- or downregulated between the different conditions.[7][8]

-

Gene Cluster Analysis: Differentially expressed genes are analyzed for their genomic co-localization to identify potential biosynthetic gene clusters.[9][10]

Molecular Cloning and Fungal Transformation

-

Objective: To overexpress the putative this compound synthase gene and the associated transporter gene in A. niger.

-

Gene Amplification: The target genes are amplified from A. niger genomic DNA using PCR with specific primers.

-

Vector Construction: The amplified genes are cloned into an expression vector suitable for A. niger. This vector typically contains a strong constitutive or inducible promoter to drive high-level gene expression.

-

Transformation: The expression vector is introduced into A. niger protoplasts using methods such as polyethylene (B3416737) glycol (PEG)-mediated transformation or Agrobacterium tumefaciens-mediated transformation.[11]

-

Selection and Verification: Transformed fungal colonies are selected based on a selectable marker present on the vector (e.g., antibiotic resistance). Successful integration and expression of the target genes are confirmed by PCR, Southern blotting, and/or quantitative real-time PCR (qRT-PCR).

Visualizations

The following diagrams illustrate the key workflows and pathways described in this guide.

Caption: Workflow for the discovery of this compound synthase in Aspergillus niger.

Caption: Proposed metabolic pathways related to this compound in Aspergillus niger.

Conclusion and Future Perspectives

The discovery of a functional this compound synthase and its associated biosynthetic pathway in Aspergillus niger is a testament to the power of modern 'omics' technologies in uncovering novel metabolic capabilities in well-studied industrial microorganisms. This finding not only elucidates the fate of itaconic acid in A. niger but also opens up new avenues for metabolic engineering.

For researchers in drug development, the identification of novel biosynthetic clusters and enzymes provides new targets for inhibition or exploitation. Understanding the regulation of this pathway could also inform strategies for controlling fungal growth or metabolism.

Future research should focus on the detailed biochemical characterization of the A. niger this compound synthase. This includes its purification, determination of its kinetic properties, substrate specificity, and structural analysis. Such information is crucial for understanding its catalytic mechanism and for its potential application in biocatalysis and synthetic biology. Furthermore, elucidating the regulatory network that governs the expression of this gene cluster will be key to harnessing its full potential in engineered strains for the production of this compound or other valuable chemicals.

References

- 1. Identification of novel this compound biosynthesis pathways in Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Itaconic acid degradation in Aspergillus niger: the role of unexpected bioconversion pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of citric and oxalic acid in fungi fermentation broth through HPLC-DAD and solid-phase extraction [redalyc.org]

- 5. Determination of citric and oxalic acid in fungi fermentation broth through HPLC-DAD and solid-phase extraction [scielo.org.co]

- 6. Simultaneous Determination of 13 Organic Acids in Liquid Culture Media of Edible Fungi Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Integration of Aspergillus niger transcriptomic profile with metabolic model identifies potential targets to optimise citric acid production from lignocellulosic hydrolysate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. Comprehensive annotation of secondary metabolite biosynthetic genes and gene clusters of Aspergillus nidulans, A. fumigatus, A. niger and A. oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Properties of Aspergillus niger citrate synthase and effects of citA overexpression on citric acid production - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stereospecificity of (R)-Citramalate Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-citramalate synthase (EC 2.3.1.182), a key enzyme in the alternative isoleucine biosynthesis pathway in certain archaea and bacteria, catalyzes the stereospecific condensation of acetyl-CoA and pyruvate (B1213749) to form (R)-citramalate. This aldol (B89426) condensation reaction proceeds with high fidelity, yielding the (R)-enantiomer exclusively. Understanding the molecular basis of this stereospecificity, including the enzyme's active site architecture and catalytic mechanism, is crucial for potential applications in biocatalysis and as a target for novel antimicrobial agents. This technical guide provides an in-depth analysis of the stereospecificity of (R)-citramalate synthase, compiling quantitative data, detailing experimental protocols, and visualizing key pathways and mechanisms.

Enzymatic Reaction and Stereochemistry

(R)-citramalate synthase facilitates the formation of a new carbon-carbon bond between the methyl carbon of acetyl-CoA and the keto carbon of pyruvate. The reaction is a Claisen condensation, resulting in the formation of (2R)-2-hydroxy-2-methylbutanedioate, commonly known as (R)-citramalate, and the release of coenzyme A.[1]

Reaction: Acetyl-CoA + Pyruvate + H₂O ⇌ (R)-Citramalate + CoA

The stereospecificity of the enzyme dictates the formation of the (R)-enantiomer. This is in contrast to the (S)-citramalate synthase found in some plants and yeast, which produces the opposite enantiomer.[2] The strict stereochemical control is a critical feature of this enzyme, ensuring the correct configuration of downstream metabolites in the isoleucine biosynthesis pathway.

Quantitative Enzyme Kinetics

The catalytic efficiency of (R)-citramalate synthase has been characterized in several organisms. The following table summarizes key kinetic parameters for the enzyme from Methanococcus jannaschii and an engineered variant (CimA3.7).

| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | Specific Activity (μmol/min/mg) | Reference |

| Methanococcus jannaschii (Wild-Type) | Pyruvate | 0.85 | - | 2.9 | [3] |

| Acetyl-CoA | 0.14 | - | [3] | ||

| Methanococcus jannaschii (CimA3.7 variant) | Pyruvate | 0.34 | 1.1 | - | [4] |

| Acetyl-CoA | 0.05 | 1.1 | [4] |

Note: kcat values were not reported for the wild-type enzyme in the cited study.

Substrate Specificity

(R)-citramalate synthase exhibits a high degree of specificity for its substrates, pyruvate and acetyl-CoA. Studies on the enzyme from Methanococcus jannaschii have shown that it does not utilize other α-keto acids such as α-ketoglutarate, α-ketoadipate, or α-ketoisovalerate.[3] This specificity is attributed to the architecture of the active site, which in the homologous (S)-citramalate synthase from Leptospira interrogans features a hydrophobic pocket that accommodates the methyl group of pyruvate.[1]

Catalytic Mechanism: A Claisen Condensation

The reaction catalyzed by (R)-citramalate synthase proceeds via a Claisen condensation mechanism. This involves the formation of an enolate from acetyl-CoA, which then acts as a nucleophile, attacking the carbonyl carbon of pyruvate.

Caption: The Claisen condensation mechanism of (R)-citramalate synthase.

Metabolic Pathway: Isoleucine Biosynthesis

(R)-citramalate synthase is a key enzyme in an alternative pathway for the biosynthesis of isoleucine, which circumvents the typical threonine-dependent route. This pathway is particularly important in certain anaerobic microorganisms.

Caption: The this compound pathway for isoleucine biosynthesis.

Regulation of Enzyme Activity

The activity of (R)-citramalate synthase is regulated by feedback inhibition. In Leptospira interrogans, the enzyme is allosterically inhibited by the end product of the pathway, isoleucine.[5][6] This inhibition is of the K-type, meaning that isoleucine binding increases the Km for the substrates without affecting Vmax.[5] The enzyme from Methanococcus jannaschii has also been shown to be sensitive to isoleucine inhibition.[4] A directed evolution study has produced a variant of the M. jannaschii enzyme that is insensitive to this feedback inhibition.[4][7]

Caption: Allosteric feedback inhibition of (R)-citramalate synthase by isoleucine.

Experimental Protocols

Expression and Purification of Recombinant (R)-Citramalate Synthase

A general protocol for the expression and purification of recombinant (R)-citramalate synthase from E. coli is as follows:

-

Gene Cloning: The gene encoding (R)-citramalate synthase (e.g., cimA) is cloned into a suitable expression vector, often with a polyhistidine tag for affinity purification.

-

Transformation: The expression plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).[3]

-

Cell Culture and Induction: Transformed cells are grown in a rich medium (e.g., LB) at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) and the culture is incubated for a further 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.[8]

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Lysis is performed by sonication or high-pressure homogenization.[8]

-

Purification: The cell lysate is clarified by centrifugation. If the protein is His-tagged, the supernatant is loaded onto a Ni-NTA affinity column. The column is washed, and the protein is eluted with a buffer containing a high concentration of imidazole.[8]

-

Buffer Exchange: The purified protein is buffer-exchanged into a suitable storage buffer using dialysis or a desalting column.[8]

Caption: A generalized workflow for the expression and purification of recombinant (R)-citramalate synthase.

Enzyme Activity Assay

The activity of (R)-citramalate synthase can be determined by monitoring the release of Coenzyme A (CoA) using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of CoA to produce a colored product that absorbs at 412 nm.[3][4]

-

Reaction Mixture: Prepare a reaction mixture containing TES buffer (0.1 M, pH 7.5), acetyl-CoA (e.g., 1 mM), and pyruvate (e.g., 1 mM).[3]

-

Enzyme Addition: The reaction is initiated by adding a known amount of purified (R)-citramalate synthase.

-

Incubation: The reaction is incubated at the optimal temperature for the enzyme (e.g., 50°C for the enzyme from M. jannaschii).[3]

-

Quenching and Detection: At various time points, aliquots of the reaction are taken and the reaction is stopped. The amount of CoA produced is quantified by adding DTNB and measuring the absorbance at 412 nm.[3]

-

Calculation: The specific activity is calculated based on the rate of CoA formation, the amount of enzyme used, and the molar extinction coefficient of the DTNB-CoA adduct.

Determination of Stereospecificity

The stereochemistry of the this compound product can be determined using chiral gas chromatography-mass spectrometry (GC-MS).[3]

-

Enzymatic Reaction: A larger-scale enzymatic reaction is performed to produce a sufficient amount of this compound.

-

Derivatization: The this compound product is converted to its dimethyl ester derivative.[3]

-

Chiral GC-MS Analysis: The dimethyl ester derivative is analyzed by GC-MS using a chiral column (e.g., Chiraldex G-TA).[3]

-

Enantiomer Separation: The chiral column separates the (R)- and (S)-citramalate dimethyl esters, which have different retention times.[3]

-

Identification: The retention time of the enzymatic product is compared to that of authentic standards of (R)- and (S)-citramalate dimethyl esters to confirm its stereochemistry.

Conclusion

(R)-citramalate synthase is a highly stereospecific enzyme that plays a vital role in an alternative isoleucine biosynthesis pathway. Its strict control over the formation of the (R)-enantiomer is a result of a well-defined active site architecture and a classic Claisen condensation mechanism. The detailed understanding of its kinetics, substrate specificity, and regulation provides a solid foundation for its potential exploitation in biocatalytic processes for the synthesis of chiral molecules and for the development of novel antimicrobial agents targeting this unique metabolic pathway. Further research into the diversity of (R)-citramalate synthases from different organisms will likely uncover enzymes with novel properties suitable for various biotechnological applications.

References

- 1. pnas.org [pnas.org]

- 2. pnas.org [pnas.org]

- 3. (R)-Citramalate Synthase in Methanogenic Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Directed Evolution of Methanococcus jannaschii this compound Synthase for Biosynthesis of 1-Propanol and 1-Butanol by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular basis of the inhibitor selectivity and insights into the feedback inhibition mechanism of this compound synthase from Leptospira interrogans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. benchchem.com [benchchem.com]

Citramalate: A Versatile Bio-Based Precursor for Platform Chemicals

A Technical Guide for Researchers and Drug Development Professionals

The imperative shift towards a sustainable bio-economy has catalyzed research into renewable feedstocks for the production of valuable platform chemicals. Among the promising candidates, citramalate, a five-carbon dicarboxylic acid, has emerged as a key intermediate.[1][2] Its strategic position in metabolic pathways and its facile conversion to industrially significant monomers make it a focal point for biotechnological innovation. This technical guide provides an in-depth overview of the core science and technology underpinning the use of this compound as a precursor for platform chemicals, with a particular focus on the production of methacrylic acid (MAA), a critical component in the synthesis of polymethyl methacrylate (B99206) (PMMA), commonly known as acrylic glass.

Metabolic Engineering for Enhanced this compound Production

The cornerstone of a viable bio-based chemical industry lies in the efficient microbial conversion of renewable resources, such as glucose, into the desired chemical building blocks. Escherichia coli has been extensively engineered to become a proficient producer of this compound. The core of this metabolic engineering strategy involves the heterologous expression of a key enzyme, this compound synthase (CimA), which catalyzes the condensation of the central metabolites pyruvate (B1213749) and acetyl-CoA to form (R)-citramalate.[3][4][5]

To channel the carbon flux towards this compound and minimize the formation of competing byproducts, several genetic modifications are crucial:

-

Overexpression of this compound Synthase (CimA): The introduction and overexpression of the cimA gene, often from thermophilic organisms like Methanococcus jannaschii, is the primary step to establish the this compound production pathway.[3][4][5]

-

Deletion of Competing Pathways: To maximize the availability of precursors pyruvate and acetyl-CoA, competing metabolic pathways are typically knocked out. Key gene deletions include:

-

gltA (citrate synthase): Prevents the entry of acetyl-CoA into the tricarboxylic acid (TCA) cycle.[1][6][7]

-

ldhA (lactate dehydrogenase) and pflB (pyruvate formate-lyase): Block the conversion of pyruvate to lactate (B86563) and formate, respectively.[5]

-

ackA (acetate kinase): Reduces the formation of acetate, a common and often detrimental byproduct in E. coli fermentations.[1][6]

-

-

Elimination of this compound Degradation: The native leucine (B10760876) biosynthesis pathway in E. coli can degrade this compound. Deleting genes such as leuC and leuD, which encode for 3-isopropylmalate dehydratase, prevents this degradation and enhances this compound accumulation.[3][4]

High-density fed-batch fermentation is the most common strategy to achieve high titers of this compound. A continuous, growth-limiting feed of glucose is often employed to maintain metabolic balance and avoid the accumulation of inhibitory byproducts like acetate.[5] This strategy has proven effective in reaching commercially relevant concentrations of this compound.

Table 1: Performance of Engineered E. coli Strains for this compound Production

| Strain/Genetic Background | Fermentation Strategy | Glucose Consumed (g/L) | This compound Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |

| E. coli expressing cimA with gltA, leuC, ackA deletions | Fed-batch | Not specified | 46 | 0.63 | Not specified | [1] |

| E. coli expressing cimA with ldhA, pflB deletions | Fed-batch with continuous glucose feed | 172 | 82 | 0.48 | 1.85 | [5][8] |

| Engineered E. coli BW25113 | Fed-batch | Not specified | 110.2 | 0.4 | 1.4 | [9] |

Chemical Conversion of this compound to Platform Chemicals

Once produced via fermentation, this compound can be converted into various platform chemicals through thermocatalytic processes. The primary target for this conversion is methacrylic acid (MAA).

The conversion of this compound to MAA proceeds through a two-step mechanism: dehydration followed by decarboxylation.[3] Alternatively, decarboxylation can occur first, followed by dehydration.

-

Dehydration: Citramalic acid can be dehydrated to form itaconic acid, mesaconic acid, or citraconic acid.[3]

-

Decarboxylation: These intermediates then undergo decarboxylation to yield MAA.[3]

Heterogeneous catalysis is employed to drive this conversion efficiently. Alumina has been identified as a promising catalyst, enhancing the selectivity towards MAA.[3][4]

Table 2: Catalytic Conversion of this compound to Methacrylic Acid (MAA)

| Catalyst | Temperature (°C) | Acidity (mol acid/mol this compound) | MAA Selectivity (%) | Reference |

| None | 250 | 1.0 | 45.6 | [3][4] |

| Alumina | 250 | 1.0 | 63.2 | [3][4] |

Experimental Protocols

This protocol provides a general workflow for engineering E. coli for this compound production.

-

Plasmid Construction:

-

Gene Deletions:

-

Sequential gene knockouts of gltA, leuC, ackA, ldhA, and pflB are performed in the desired E. coli host strain (e.g., BW25113) using established methods like lambda red recombineering.

-

-

Transformation:

-

The expression plasmid carrying the cimA gene is transformed into the engineered E. coli strain with the desired gene deletions.

-

-

Verification:

-